molecular formula C15H13N3O2S2 B11487412 Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B11487412
M. Wt: 331.4 g/mol
InChI Key: LLJQEDQKUZLXAI-UHFFFAOYSA-N
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Description

METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring fused to a pyridine ring, with various functional groups attached. The presence of these functional groups, such as the amino, cyano, and carboxylate groups, imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a pyridine precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano groups, into amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiophene or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the thiophene or pyridine rings.

Scientific Research Applications

METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of functional groups such as the amino and cyano groups allows the compound to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 3-AMINO-2-CYANO-6-METHYL-4-(THIOPHEN-2-YL)-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXYLATE lies in its fused thiophene-pyridine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 3-amino-2-cyano-6-methyl-4-thiophen-2-yl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H13N3O2S2/c1-7-10(15(19)20-2)11(8-4-3-5-21-8)12-13(17)9(6-16)22-14(12)18-7/h3-5,11,18H,17H2,1-2H3

InChI Key

LLJQEDQKUZLXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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